molecular formula C15H29N3O2 B5060155 ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate

ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate

Katalognummer B5060155
Molekulargewicht: 283.41 g/mol
InChI-Schlüssel: BGXUFIKTERNZCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate, also known as EPPI, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been found to have interesting pharmacological properties, including potential use as an antipsychotic agent. In

Wirkmechanismus

Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate acts as a dopamine receptor antagonist, which means that it blocks the action of dopamine in the brain. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol and risperidone. By blocking dopamine receptors, this compound may help to reduce the symptoms of psychosis, such as delusions and hallucinations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the brain, which may help to reduce symptoms of psychosis. This compound has also been shown to increase the release of serotonin in the brain, which may help to improve mood and reduce anxiety. Additionally, this compound has been found to have anxiolytic effects in animal models, suggesting that it may have potential applications for the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been found to have low toxicity and minimal side effects in animal models. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate. One potential direction is to explore its potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another potential direction is to investigate its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, as well as its potential for drug development.

Synthesemethoden

The synthesis method for ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate involves the reaction of 4-piperidone with propylamine, followed by reaction with ethyl chloroformate and piperazine. The resulting product is this compound, which can be purified through recrystallization. This synthesis method has been described in several research articles and has been found to be efficient and reliable.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(1-propyl-4-piperidinyl)-1-piperazinecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have interesting pharmacological properties, including potential use as an antipsychotic agent. This compound has been shown to bind to dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. This suggests that this compound may have potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.

Eigenschaften

IUPAC Name

ethyl 4-(1-propylpiperidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-3-7-16-8-5-14(6-9-16)17-10-12-18(13-11-17)15(19)20-4-2/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXUFIKTERNZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.